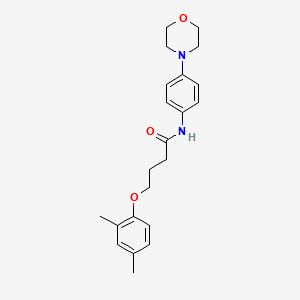

4-(2,4-二甲基苯氧基)-N-(4-吗啉-4-基苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, also known as DMXB-A, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.

科学研究应用

Biocatalysis and Continuous Flow Microreactors

Background: The compound 4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide (SMR000082543) has attracted attention in the field of biocatalysis due to its unique properties. One notable application involves using a convenient U-shape microreactor for continuous flow biocatalysis.

Enzyme Immobilization: Researchers have immobilized lipase B from Candida antarctica (CaLB) onto magnetic nanoparticles (MNPs). Two methods were employed: adsorption and covalent bonding. The MNPs were functionalized to enhance enzyme attachment.

U-Shape Microreactor: The continuous flow system consists of a 3D-printed U-shape reactor with adjustable permanent magnets beneath a polytetrafluoroethylene (PTFE) tube. The anchored CaLB-MNPs create reaction chambers within the tube, allowing fluid to pass through and above the MNP biocatalysts.

Application: Enantiomer Selective Acylation: The U-shape microreactor was employed for the enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol (±)-1. This chiral alcohol is a constituent of the mucolytic drug Fedrilate. The CaLB-MNPs demonstrated enhanced activity in this reaction .

UV Inks and Photo Initiators

Background: Another application involves the compound 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one. This photo initiator is commonly used in the formulation of UV inks for digital printing.

Indoor Use: Professional workers widely use UV inks containing this photo initiator. It is also found in coatings and inks. The compound plays a crucial role in initiating polymerization processes in UV-curable systems .

Radical Structure and Magnetism

Background: 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) is a Blatter radical with an intriguing structure-to-magnetism correlation.

Disruptive Group: The nearly orthogonal 2-methoxyphenyl group in this radical disrupts the typical formation of π-stacked molecular columns observed in organic radicals. This unique structural feature impacts its magnetic properties .

属性

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-17-5-10-21(18(2)16-17)27-13-3-4-22(25)23-19-6-8-20(9-7-19)24-11-14-26-15-12-24/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZLOVTYTZQVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B2730366.png)

![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)

![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2730374.png)

![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2730377.png)

![4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid](/img/structure/B2730378.png)